methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate
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Overview
Description
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common method involves the condensation of 3-aminopyridine derivatives with Meldrum’s acid, followed by cyclization and decarboxylation . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: Known for their broad spectrum of biological activities and used in medicinal chemistry.
1,8-Naphthyridines: Used as antihypertensives, antiarrhythmics, and herbicide safeners.
Imidazole-containing compounds: These compounds have significant antimicrobial potential and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N6O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-8-oxo-7-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C19H16N6O3/c1-10-14-13(15(11(2)21-10)18(27)28-3)6-8-25(17(14)26)19-22-16(23-24-19)12-5-4-7-20-9-12/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
PLCFLAVFKZSBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C)C(=O)OC)C=CN(C2=O)C3=NNC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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